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molecular formula C13H13ClN2O B8712890 2-Chloro-N-(2-methoxybenzyl)pyridin-3-amine

2-Chloro-N-(2-methoxybenzyl)pyridin-3-amine

Cat. No. B8712890
M. Wt: 248.71 g/mol
InChI Key: KOMYDKRNIIZFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05663349

Procedure details

To a 5 L 3-necked round bottom flask fitted with mechanical stirrer, thermometer, addition funnel, and nitrogen inlet, were added 1.6 L of acetic acid and 80.0 grams (0.62 moles) of 3-amino-2-chloropyridine. The mixture was agitated for approx. 10 minutes at 25° C. for dissolution. To the resulting solution was charged 105.9 grams (119.3 mL/0.78 moles/1.25 equivalents) of o-anisaldehyde (2-methoxybenzaldehyde), upon which was obtained a yellow solution after stirring 10 minutes at 25° C. Over a 30 minute period in portions were added 263.7 grams (1.24 moles, 2.0 equivalents) sodium triacetoxyborohydride, while maintaining a temperature of 20° C. The mixture was stirred for 12-18 hours and concentrated to a semi-solid, which was partitioned between methylene chloride and water (800 mL each). The pH was adjusted to 9.5 with 700 mL 25% sodium hydroxide solution while maintaining a temperature of 25°-30° C. by cooling. The layers were separated, the aqueous layer was washed with methylene chloride (3×300 mL each), and the methylene chloride layers were combined. The organic layer was washed with 300 mL of saturated sodium chloride solution, and then dried with magnesium sulfate for 30 minutes. The magnesium sulfate was removed by filtration, and the methylene chloride filtrate was evaporated and displaced with ethyl acetate, leaving an off white tacky material (174 grams). The product was reslurried in 120 mL of fresh ethyl acetate at 0°-5° C. for 1.5 hours, filtered, washed with cold ethyl acetate and dried, giving 133.2 grams (86.1%) of the title compound. M.P. 121°-125° C. 1H NMR (CDCl3) δ 7.70 (dd, 1H, J=1 Hz, 2 Hz), 7.25 (m, 2H), 7.05 (m, 1H), 6.90 (m, 3H), 4.95 (t, 1H), 4.40 (d, 2H, J=6), 3.85 (s, 3H).
Quantity
119.3 mL
Type
reactant
Reaction Step One
Quantity
263.7 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH:9](=O)[C:10]1[C:11]([O:16][CH3:17])=[CH:12][CH:13]=[CH:14][CH:15]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(O)(=O)C>[Cl:8][C:3]1[C:2]([NH:1][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
119.3 mL
Type
reactant
Smiles
C(C=1C(=CC=CC1)OC)=O
Step Two
Name
Quantity
263.7 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Name
Quantity
1.6 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was agitated for approx. 10 minutes at 25° C. for dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5 L 3-necked round bottom flask fitted with mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel, and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
upon which was obtained a yellow solution
STIRRING
Type
STIRRING
Details
after stirring 10 minutes at 25° C
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of 20° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 12-18 hours
Duration
15 (± 3) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a semi-solid, which
CUSTOM
Type
CUSTOM
Details
was partitioned between methylene chloride and water (800 mL each)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of 25°-30° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed with methylene chloride (3×300 mL each)
WASH
Type
WASH
Details
The organic layer was washed with 300 mL of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The magnesium sulfate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the methylene chloride filtrate was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC=CC=C1NCC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 174 g
YIELD: CALCULATEDPERCENTYIELD 112.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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